6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.
Scientific Research Applications
Triazine Scaffold in Medicinal Chemistry
Triazine compounds, including the 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine structure, are significant in medicinal chemistry. Triazines exhibit a wide range of biological activities, serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other pharmacological agents. Their versatile biological applications make triazine derivatives a focal point for drug development research, suggesting a potential role for specific triazine compounds in future therapeutic agents (Verma, Sinha, & Bansal, 2019).
Triazine in High Energy Density Materials (HEDM)
The application of triazine compounds in high-nitrogen azine energetic materials highlights their potential in improving the performance of propellants and explosives. Triazine derivatives such as TAAT and DAAT show promise in enhancing burning rates, reducing sensitivity, and improving detonation performance in energetic materials. This underscores the broad applicability of triazine compounds beyond pharmaceuticals, extending into materials science for defense and aerospace applications (Yongjin & Shuhong, 2019).
Environmental and Toxicological Aspects
While the primary focus here is on the positive scientific research applications of triazine compounds, it's important to note their environmental and toxicological impacts. Studies have explored the occurrence, toxicity, and removal of triazine derivatives in environmental settings. These studies provide crucial insights into the ecological footprint of triazine-based compounds, guiding responsible management and application in various industries (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIGUHVIZZXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359076 | |
Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
573950-75-1 | |
Record name | 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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